Ertapenem disodium

Overview

Description

Ertapenem sodium is a carbapenem antibiotic used to treat moderate to severe infections caused by susceptible bacteria. It is structurally related to beta-lactam antibiotics and was first authorized for use in the United States in November 2001 and in Europe in April 2002 . Ertapenem sodium is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Mechanism of Action

Target of Action

Ertapenem disodium, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers, and a Cmax of 155 mg/L and 13 mg/L for total and free drug, respectively . Excretion is largely renal, divided equally between native drug and an open-ring derivative . These properties contribute to its bioavailability and impact its efficacy in treating bacterial infections.

Result of Action

The primary result of ertapenem’s action is the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, ertapenem causes bacterial cell lysis, leading to the death of the bacteria . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ertapenem. For instance, the presence of certain enzymes, such as carbapenemases, can lead to resistance against ertapenem . Furthermore, the unique pharmacokinetics of ertapenem, such as its long half-life and highly protein-bound nature, may set it apart from other β-lactam antibiotics .

Biochemical Analysis

Biochemical Properties

Ertapenem disodium shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases . Resistance can arise if these enzymes are combined with extreme impermeability .

Cellular Effects

This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, this compound inhibits bacterial cell wall synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Following an intravenous bolus of 1 g ertapenem, plasma concentrations declined relatively slowly with a mean ±standard deviation (SD) elimination half-life of 19.3 ±6.6 h . Plasma concentrations were similar in all subjects, with maximum mean plasma concentration observed of 343±48 µg/mL postdose .

Metabolic Pathways

This compound predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces .

Transport and Distribution

The apparent volume of distribution at steady state (V ss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age .

Subcellular Localization

As a beta-lactam antibiotic, it is known to act on the bacterial cell wall, suggesting that its site of action is extracellular .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertapenem sodium can be synthesized through various methods. One method involves dissolving sodium bicarbonate in water for injection to obtain an acidic solution, adding ertapenem sodium and a protective agent into the acidic solution, and stirring and uniformly mixing. The pH value of the solution is then adjusted using sodium hydroxide and sodium carbonate solutions . Another method involves using an aqueous ertapenem sodium solution at a low concentration as a raw material to prepare a crystalline form of ertapenem sodium .

Industrial Production Methods: Industrial production of ertapenem sodium involves the preparation of a sterile lyophilized powder in single-dose vials for intravenous infusion or intramuscular injection . The process includes sterile filtration, filling, freeze-drying, and sealing the vials.

Chemical Reactions Analysis

Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its instability in solid and aqueous solution forms, and it can degrade under different stress conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and ammonium formate buffer . The pH of the reaction medium is crucial for achieving optimal separation and stability.

Major Products Formed: The major products formed from the reactions of ertapenem sodium include various impurities and degradation products. For example, eight dimer impurities and two dehydrated dimers have been identified using high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Ertapenem sodium has a broad spectrum of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to treat severe infections, including intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections . Additionally, it is used in the prophylaxis of surgical site infections following elective colorectal surgery . In research, ertapenem sodium is studied for its potential to treat ceftriaxone-resistant gonorrhea and its effects on the resistance ecology .

Comparison with Similar Compounds

Ertapenem sodium is compared with other carbapenem antibiotics such as imipenem and meropenem. While it shares similar activity against most species, it is less active against non-fermenters . Ertapenem sodium is unique in its once-daily dosing regimen and its broad spectrum of activity against Gram-positive and Gram-negative bacteria . Other similar compounds include nitrofurantoin and ciprofloxacin, which are used to treat urinary tract infections and a variety of other infections, respectively .

Conclusion

Ertapenem sodium is a versatile and effective carbapenem antibiotic with a wide range of applications in treating severe bacterial infections. Its unique properties, including its stability and broad spectrum of activity, make it a valuable compound in both clinical and research settings.

Biological Activity

Ertapenem disodium is a broad-spectrum carbapenem antibiotic that exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and adverse effects based on diverse sources.

Ertapenem exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of bacterial cell wall integrity. The binding affinity of ertapenem is particularly strong for PBPs 2 and 3 in Escherichia coli and other target bacteria, leading to disruption in cell wall formation and ultimately bacterial lysis .

Antimicrobial Spectrum

Ertapenem demonstrates activity against various pathogens, including:

- Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus (excluding MRSA).

- Gram-negative bacteria : Active against Enterobacteriaceae, including strains producing extended-spectrum beta-lactamases (ESBLs), but generally ineffective against non-fermenters like Pseudomonas aeruginosa .

- Anaerobic bacteria : Exhibits good activity against anaerobes, making it suitable for intra-abdominal infections .

Table 1: Antimicrobial Activity of Ertapenem

| Bacterial Group | Activity |

|---|---|

| Gram-positive | Streptococcus pneumoniae |

| Staphylococcus aureus (non-MRSA) | |

| Gram-negative | Enterobacteriaceae |

| Neisseria gonorrhoeae | |

| Anaerobic | Bacteroides fragilis |

Pharmacokinetics

Ertapenem is administered intravenously, typically at a dose of 1 g once daily. Its pharmacokinetic profile includes:

- Half-life : Approximately 4 hours in healthy adults.

- Protein Binding : High protein binding (95% at low concentrations), which decreases at higher plasma levels .

- Metabolism : Primarily metabolized in the kidneys with minimal hepatic metabolism; the major metabolite is pharmacologically inactive .

Clinical Efficacy

Ertapenem has been shown to be effective in treating various infections, including:

- Complicated intra-abdominal infections

- Community-acquired pneumonia

- Skin and soft tissue infections

- Urinary tract infections

Clinical studies support its efficacy, reporting high success rates in treating infections caused by susceptible organisms .

Case Study: Efficacy in Diabetic Foot Infections

A retrospective study involving patients with diabetic foot infections demonstrated that ertapenem significantly reduced infection rates when used as part of a combination therapy regimen. The study reported a 75% success rate in eradicating infection compared to standard treatments alone .

Adverse Effects and Neurotoxicity

While generally well-tolerated, ertapenem can cause side effects. Notably, there have been reports of neurotoxicity, particularly in elderly patients or those with renal impairment. Symptoms include:

- Confusion

- Hallucinations

- Seizures

A literature review identified 66 cases of ertapenem-induced neurotoxicity, with a median onset time of 5 days after initiation. The majority of patients recovered upon discontinuation of the drug .

Table 2: Reported Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Diarrhea | 4.8 |

| Infusion site pain | 6.1 |

| Neurotoxicity | Rare but significant |

Properties

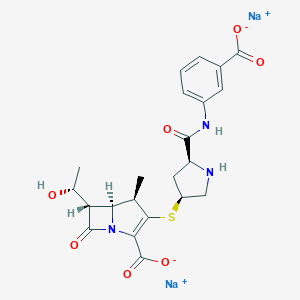

IUPAC Name |

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N3NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153773-82-1, 153832-38-3 | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 153832-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.